![molecular formula C16H20N6O2 B2438258 1,3-dimethyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014031-77-6](/img/structure/B2438258.png)
1,3-dimethyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
1,3-dimethyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
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Scientific Research Applications
Bronchodilator and Antiallergic Properties
This compound has shown promise as a bronchodilator and antiallergic agent. It was found effective in blocking exercise-induced bronchospasm in asthmatic patients, showing improvement in asthma disability scores and an increase in FEV1 after oral administration. Notably, its side effects were less severe compared to those observed with theophylline (Cho et al., 1981) (Y. W. Cho et al., 1981).
Potential Neuroprotective Effects
Studies suggest a potential for neuroprotection, particularly in the context of Parkinson's disease. It was observed that caffeine, which shares a similar structure with the compound , attenuated the loss of striatal dopamine and dopamine transporter binding sites in a neurotoxin model of Parkinson's disease. This effect was believed to be mediated by A2A receptor blockade, highlighting the compound's potential in neuroprotection and treatment of neurodegenerative diseases (J. Chen et al., 2001).
Antiallergic Effects in Atopic Subjects
The compound also demonstrated antiallergic effects in a study involving healthy atopic and non-atopic subjects. It showed significant dose-related inhibitions of flare and wheal induced by various cutaneous challenges, indicating its potential as an antiallergic therapeutic agent (J. Ring et al., 1988).
properties
IUPAC Name |
1,3-dimethyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-7-8-21-12-13(19(5)16(24)20(6)14(12)23)17-15(21)22-11(4)9(2)10(3)18-22/h7H,1,8H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUSYRTVQREUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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